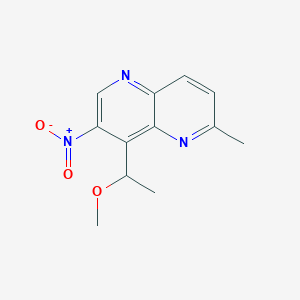
8-(1-Methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(1-Methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a methoxyethyl group, a methyl group, and a nitro group attached to a naphthyridine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize human intervention .
Analyse Chemischer Reaktionen
Types of Reactions
8-(1-Methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the naphthyridine ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substituted Derivatives: Formed through electrophilic aromatic substitution.
Amino Derivatives: Formed through the reduction of the nitro group.
Aldehydes and Carboxylic Acids: Formed through the oxidation of the methoxyethyl group.
Wissenschaftliche Forschungsanwendungen
8-(1-Methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-(1-Methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular processes and exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Hydroxymethyl-2-hydroxyl-1-methyl-5-vinyl-9,10-dihydrophenanthrene
- 5-(1-Methoxyethyl)-1-methyl-phenanthren-2,7-diol
- Quinine : An alkaloid with a similar quinoline structure
Uniqueness
8-(1-Methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its nitro group, in particular, plays a crucial role in its mechanism of action and potential therapeutic applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C12H13N3O3 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
8-(1-methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine |
InChI |
InChI=1S/C12H13N3O3/c1-7-4-5-9-12(14-7)11(8(2)18-3)10(6-13-9)15(16)17/h4-6,8H,1-3H3 |
InChI-Schlüssel |
OVJYRSLAWYZQDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=CN=C2C=C1)[N+](=O)[O-])C(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluorobenzo[d]thiazol-6-amine](/img/structure/B12946549.png)
![(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B12946557.png)
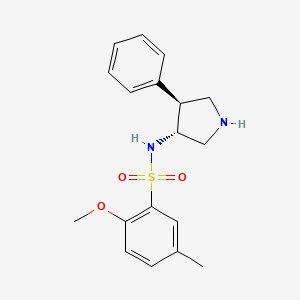
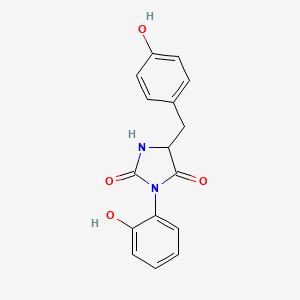
![3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12946564.png)
![3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B12946567.png)
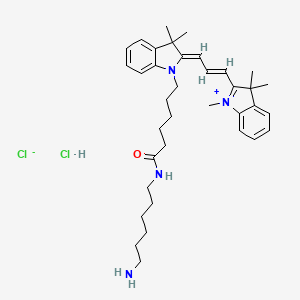

![(3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12946587.png)


![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride](/img/structure/B12946593.png)
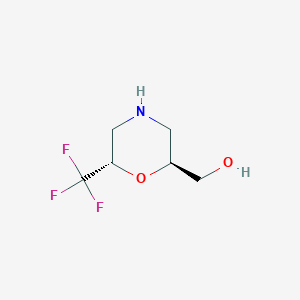
![N,N'-(2,2'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12946632.png)
